4-Methylhexa-2,4-dien-1-ol
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Overview
Description
4-Methylhexa-2,4-dien-1-ol is an organic compound with the molecular formula C7H12O. It is a type of diene alcohol, characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is also known by its synonym, 4-Methyl-sorbinol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhexa-2,4-dien-1-ol can be synthesized through various methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . Another method includes the deprotonation of 3-methylpenta-1,4-diene with butyllithium (BuLi), followed by alkylation with paraformaldehyde and metal counterion exchange to promote an oxy-anion accelerated [1,3]-sigmatropic shift .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Methylhexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-methylhexa-2,4-dienal.
Reduction: Formation of 4-methylhexanol.
Substitution: Formation of 4-methylhexa-2,4-dienyl chloride.
Scientific Research Applications
4-Methylhexa-2,4-dien-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reactant in Diels-Alder reactions.
Medicine: Investigated for its potential biological activities and as a precursor for synthesizing bioactive compounds.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Methylhexa-2,4-dien-1-ol involves its participation in various chemical reactions. In Diels-Alder reactions, it acts as a diene, reacting with dienophiles to form cyclic adducts . The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Methylhexa-2,4-dien-1-ol can be compared with other similar compounds, such as:
2,4-Hexadien-1-ol: Lacks the methyl group at the 4-position, resulting in different reactivity and physical properties.
4-Isopropyl-5-methylhexa-2,4-dien-1-ol: Contains an additional isopropyl group, leading to increased steric hindrance and altered reactivity.
Properties
CAS No. |
57258-51-2 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methylhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3-5,8H,6H2,1-2H3 |
InChI Key |
WGDNYTTYAVSARF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=CCO |
Origin of Product |
United States |
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